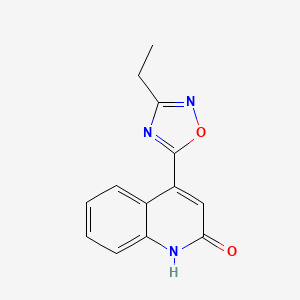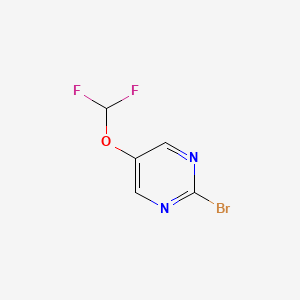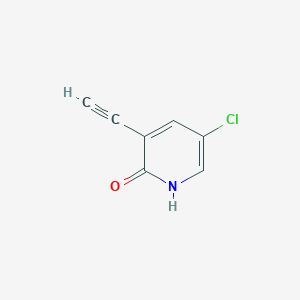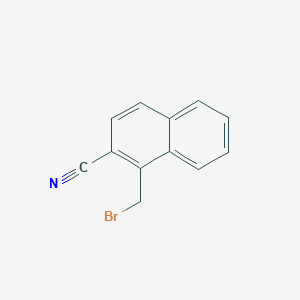![molecular formula C28H30BrN3O4 B12496449 Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(5-bromo-2-methoxy-3-methylphenyl)carbonyl]amino}benzoate](/img/structure/B12496449.png)
Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(5-bromo-2-methoxy-3-methylphenyl)carbonyl]amino}benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(5-bromo-2-methoxy-3-methylphenyl)carbonyl]amino}benzoate is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological properties and are often studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(5-bromo-2-methoxy-3-methylphenyl)carbonyl]amino}benzoate typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Coupling with Benzoic Acid Derivative: The benzylated piperazine is coupled with a benzoic acid derivative containing the bromo, methoxy, and methyl substituents. This step often requires the use of coupling reagents like dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP).
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.
Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new derivatives with different functional groups.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it acts as a receptor agonist or antagonist, it would bind to specific receptors and modulate their activity. The pathways involved could include signal transduction cascades, enzyme inhibition, or gene expression regulation.
相似化合物的比较
Similar Compounds
- Methyl 4-(4-phenylpiperazin-1-yl)-3-{[(5-chloro-2-methoxy-3-methylphenyl)carbonyl]amino}benzoate
- Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(5-fluoro-2-methoxy-3-methylphenyl)carbonyl]amino}benzoate
Uniqueness
The uniqueness of Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(5-bromo-2-methoxy-3-methylphenyl)carbonyl]amino}benzoate lies in its specific substituents, which can influence its pharmacological properties and reactivity. The presence of the bromo group, for example, may enhance its ability to participate in substitution reactions, while the methoxy and methyl groups can affect its lipophilicity and binding affinity to biological targets.
属性
分子式 |
C28H30BrN3O4 |
|---|---|
分子量 |
552.5 g/mol |
IUPAC 名称 |
methyl 4-(4-benzylpiperazin-1-yl)-3-[(5-bromo-2-methoxy-3-methylbenzoyl)amino]benzoate |
InChI |
InChI=1S/C28H30BrN3O4/c1-19-15-22(29)17-23(26(19)35-2)27(33)30-24-16-21(28(34)36-3)9-10-25(24)32-13-11-31(12-14-32)18-20-7-5-4-6-8-20/h4-10,15-17H,11-14,18H2,1-3H3,(H,30,33) |
InChI 键 |
PWFLLBJPUYVAOA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1OC)C(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)CC4=CC=CC=C4)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-methoxyphenyl)-2-{(2E)-2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-yl}acetamide](/img/structure/B12496367.png)
![4-{[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B12496371.png)
![ethyl 2-[({[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B12496375.png)
![Propan-2-yl 4-[(2,5-dibromophenyl)amino]-4-oxobutanoate](/img/structure/B12496384.png)
![N-(3-acetylphenyl)-N~2~-benzyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12496385.png)
![{[5-(3-Fluorophenyl)furan-2-yl]methylidene}propanedinitrile](/img/structure/B12496392.png)


![1-[1-(2-chlorobenzyl)-1H-indol-3-yl]-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B12496426.png)

![Tert-butyl [1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-3-yl]carbamate](/img/structure/B12496434.png)


methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12496467.png)
